Product packaging for Benzo[b][1,6]naphthyridine(Cat. No.:CAS No. 260-96-8)

Benzo[b][1,6]naphthyridine

Cat. No.: B3188952
CAS No.: 260-96-8
M. Wt: 180.2 g/mol
InChI Key: LCGGZWDDXGLOAO-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Naphthyridine Chemistry Research

The journey of naphthyridine chemistry began in 1893 when Reissert synthesized the first derivative, a 1,8-naphthyridine, and proposed the name for this new class of heterocyclic compounds. mdpi.comnih.gov Naphthyridines, also known as diazanaphthalenes, are a family of six isomeric bicyclic systems where two pyridine (B92270) rings are fused. mdpi.comacs.org These isomers are distinguished by the positions of the two nitrogen atoms within the fused ring structure. acs.org

The early years of naphthyridine research were marked by challenges in structural elucidation and inconsistent nomenclature. digitallibrary.co.in A significant step forward occurred after 1930, when the adoption of the current Chemical Abstracts naming system brought clarity and consistency to the field, allowing for the systematic accumulation of reliable literature. digitallibrary.co.in The synthesis of the parent, unsubstituted naphthyridines was a gradual process. In 1927, the first unsubstituted 1,5- and 1,8-naphthyridines were prepared. mdpi.com The family of parent isomers was completed much later, with the synthesis of 1,6-, 1,7-, and 2,7-naphthyridine (B1199556) in 1958, and the isolation of 2,6-naphthyridine (B1209661) in 1965. mdpi.com

The synthesis of 1,6-naphthyridine (B1220473) itself proved challenging. Initial attempts using the Skraup reaction with 4-aminopyridine (B3432731) were unsuccessful. acs.org However, subsequent refinements of this method eventually enabled the preparation of 1,6-naphthyridine in modest yields. acs.org An alternative approach involved using 4-aminopyridine-N-oxide as the starting material, which, after reaction, yielded 1,6-naphthyridine-N-oxide that was then reduced to the final compound. acs.org The interest in different naphthyridine isomers has varied, with the 1,8-isomer initially receiving more attention due to the discovery of the antimicrobial properties of nalidixic acid. digitallibrary.co.in

Significance of Fused Heterocyclic Systems in Chemical Research

Fused heterocyclic systems, which are complex ring structures where two or more heterocyclic rings share atoms, are of paramount importance in organic and medicinal chemistry. fiveable.meairo.co.in These structures are integral components of numerous natural products and synthetically developed pharmaceuticals. clockss.orgfiveable.me Their significance stems from their unique structural and electronic properties, which often translate into diverse biological activities, including anticancer, antibacterial, antiviral, and antifungal properties. fiveable.meairo.co.in

The presence of multiple heteroatoms, such as nitrogen, oxygen, and sulfur, within the fused rings enhances their reactivity and provides multiple points for functionalization. fiveable.me This versatility makes them valuable scaffolds in drug design and development. fiveable.meijpsr.com Chemists can modify these core structures to fine-tune pharmacokinetic properties, enhance efficacy, and reduce potential side effects. fiveable.me The rigid, planar geometry of many fused heterocyclic systems also allows for specific interactions with biological targets like enzymes and receptors through mechanisms such as π-π stacking and hydrogen bonding. This ability to form specific, high-affinity interactions is a key reason for their prevalence in medicinal chemistry. fiveable.me Beyond pharmaceuticals, these systems are also explored in materials science for applications such as organic light-emitting diodes (OLEDs) due to their fluorescence properties. mdpi.com

Academic Research Landscape of Benzo[b]Current time information in Bangalore, IN.clockss.orgnaphthyridine Scaffolds

The academic research landscape for Benzo[b] Current time information in Bangalore, IN.clockss.orgnaphthyridine scaffolds is characterized by a focus on the synthesis of novel derivatives and the evaluation of their biological potential. A significant body of work has been dedicated to exploring their utility as anticancer agents. For instance, carboxamide derivatives of 1-oxo-1,2-dihydrobenzo[b] Current time information in Bangalore, IN.clockss.orgnaphthyridines have demonstrated potent cytotoxic activity against various cancer cell lines, with some compounds showing IC50 values in the nanomolar range. acs.orgnih.gov Studies have revealed that substitutions at different positions on the benzo[b] Current time information in Bangalore, IN.clockss.orgnaphthyridine core can significantly influence this activity.

Another prominent area of investigation is the potential of these compounds as enzyme inhibitors. Research has shown that certain derivatives of 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] Current time information in Bangalore, IN.clockss.orgnaphthyridine act as monoamine oxidase B (MAO-B) inhibitors, which are of interest for their potential in addressing neurodegenerative diseases. scilit.comnih.govmdpi.com The scaffold is also the core of the alkaloid aaptamine, which exhibits antibacterial and anticarcinogenic properties. mdpi.com The versatility of the benzo[b] Current time information in Bangalore, IN.clockss.orgnaphthyridine framework allows for broad structural modifications, leading to a wide range of biological activities. nih.gov

Derivative ClassInvestigated ActivityKey FindingsReference
Carboxamide derivatives of 1-oxo-1,2-dihydrobenzo[b] Current time information in Bangalore, IN.clockss.orgnaphthyridinesAnticancer / CytotoxicPotent cytotoxicity against murine P388 leukemia and human Jurkat leukemia cell lines, with some IC50 values below 10 nM. acs.orgnih.gov acs.orgnih.gov
2-Alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] Current time information in Bangalore, IN.clockss.orgnaphthyridinesMAO-B InhibitionDerivatives showed potential as MAO-B inhibitors, with some analogs achieving IC50 values in the low micromolar range, comparable to known inhibitors. scilit.comresearchgate.net scilit.comresearchgate.net
Benzo[b]naphtho[1,2-h] Current time information in Bangalore, IN.clockss.orgnaphthyridinesAntiproliferativeScreened against four human cancer cell lines, though found to be less active than their benzo[h]naphtho[1,2-b] Current time information in Bangalore, IN.clockss.orgnaphthyridine isomers. semanticscholar.org semanticscholar.org
Sulfur and Nitrogen-substituted Benzo[b] Current time information in Bangalore, IN.clockss.orgnaphthyridinesSynthetic MethodologyDeveloped a palladium-catalyzed one-pot synthesis from 2-chloroquinoline-3-carbonitriles. acs.orgacs.org acs.orgacs.org

Scope and Focus of Current Academic Inquiry into Benzo[b]Current time information in Bangalore, IN.clockss.orgnaphthyridines

Current academic inquiry into Benzo[b] Current time information in Bangalore, IN.clockss.orgnaphthyridines is primarily directed towards two interconnected goals: the development of efficient and novel synthetic methodologies and the exploration of their applications, particularly in medicinal chemistry. Researchers are actively designing new routes to access this tricyclic system and its more complex, fused analogues. clockss.orgmdpi.com This includes the development of palladium-catalyzed one-pot reactions and domino reactions to construct the core structure with high efficiency. clockss.orgacs.orgacs.org

A major focus remains on the synthesis and biological evaluation of new derivatives. scilit.com For example, recent work has involved the preparation of 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] Current time information in Bangalore, IN.clockss.orgnaphthyridines and the study of their reactivity to create novel compounds, including those with phenylethynyl or indolyl groups. mdpi.com These new compounds are then investigated for their potential as inhibitors of enzymes relevant to diseases like Alzheimer's, such as MAO-B. scilit.commdpi.com The reactivity of the core is also being explored, for instance in reactions with activated alkynes that can lead to stable ylides or ring expansion products, further diversifying the available chemical space. mdpi.comacs.org Spectroscopic techniques, including 1H and 13C NMR, IR, and mass spectrometry, are critical for the structural characterization of these newly synthesized compounds. mdpi.commdpi.com

Research FocusSpecific Area of InvestigationExample from LiteratureReference
Synthetic MethodologyPalladium-catalyzed one-pot synthesisDirect synthesis of sulfur- and nitrogen-substituted benzo[b] Current time information in Bangalore, IN.clockss.orgnaphthyridines from 2-chloroquinoline-3-carbonitriles. acs.orgacs.org acs.orgacs.org
Synthetic MethodologyDomino ReactionsAn efficient synthesis of pyrazole-annulated Current time information in Bangalore, IN.clockss.org-naphthyridine rings via a novel domino reaction. clockss.org clockss.org
Biological ActivityMAO-B InhibitionSynthesis of novel derivatives and their investigation as potential scaffolds for MAO inhibitors for Alzheimer's disease. scilit.comnih.gov scilit.comnih.gov
Biological ActivityAnticancer PropertiesSynthesis of carboxamide derivatives and evaluation of their cytotoxic properties against various tumor cell lines. acs.orgnih.gov acs.orgnih.gov
Reactivity StudiesReaction with Activated AlkynesReaction of 10-cyanotetrahydrobenzo[b] Current time information in Bangalore, IN.clockss.orgnaphthyridines with activated alkynes to form stable benzo[b]pyrrolo[2,1-f] Current time information in Bangalore, IN.clockss.orgnaphthyridine-4-ium ylides. acs.org acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8N2 B3188952 Benzo[b][1,6]naphthyridine CAS No. 260-96-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

260-96-8

Molecular Formula

C12H8N2

Molecular Weight

180.2 g/mol

IUPAC Name

benzo[b][1,6]naphthyridine

InChI

InChI=1S/C12H8N2/c1-2-4-11-9(3-1)7-10-8-13-6-5-12(10)14-11/h1-8H

InChI Key

LCGGZWDDXGLOAO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C3C=NC=CC3=N2

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=NC=CC3=N2

Origin of Product

United States

Synthetic Methodologies for Benzo B 1 2 Naphthyridine and Analogous Scaffolds

Classical Cyclization and Condensation Reactions in Benzo[b]nih.govresearchgate.netnaphthyridine Synthesis

Traditional methods, including the Friedländer condensation and Skraup synthesis, remain fundamental in constructing the quinoline (B57606) and naphthyridine frameworks. These reactions, along with various intramolecular cyclization protocols, provide robust and versatile routes to the benzo[b] nih.govresearchgate.netnaphthyridine skeleton.

The Friedländer annulation is a cornerstone in quinoline synthesis and has been effectively adapted for constructing benzo[b] nih.govresearchgate.netnaphthyridine derivatives. nih.gov This reaction typically involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group (e.g., a ketone, ester, or nitrile). nih.govresearchgate.net

One prominent application involves the reaction of 2-aminonicotinaldehyde with ketones bearing an active α-methyl group. For instance, a gram-scale synthesis of 2-methyl-1,8-naphthyridine was achieved by reacting 2-aminonicotinaldehyde and acetone (B3395972) in water with an ionic liquid catalyst, demonstrating a move towards more environmentally benign conditions. acs.org This methodology has been extended to synthesize tetrahydropyrido[2,3-b] nih.govresearchgate.netnaphthyridine derivatives by reacting 2-aminonicotinaldehyde with cyclic ketones like 1-methylpiperidin-4-one. acs.org

A dehydrogenative Friedländer annulation strategy offers another variation, enabling the synthesis of (E)-1,2,3,4-tetrahydrobenzo[b] nih.govresearchgate.netnaphthyridines. nih.gov This approach utilizes a manganese dioxide (MnO₂) catalyst and a deep eutectic solvent system. The reaction proceeds through the condensation of a 2-amino-benzhydrol derivative with a piperidinol, followed by an intramolecular C(sp³)–H functionalization. nih.gov Similarly, the Niementowski reaction, a related condensation method, has been used to synthesize 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] nih.govresearchgate.netnaphthyridines from anthranilic acids and 1-alkylpiperidine-4-ones in the presence of phosphorus oxychloride. mdpi.comnih.gov

Table 1: Examples of Friedländer and Related Condensation Reactions
Reactant 1Reactant 2Key Reagents/CatalystProduct TypeYield
2-AminonicotinaldehydeAcetoneCholine Hydroxide (ChOH) in H₂O2-Methyl-1,8-naphthyridineExcellent acs.org
2-Amino-5-cl-benzhydrol1-Benzyl-4-piperidinolMnO₂, KOtBu, Deep Eutectic Solvent(E)-1,2,3,4-Tetrahydrobenzo[b] nih.govresearchgate.netnaphthyridineGood nih.gov
Anthranilic acids1-Alkylpiperidine-4-onesPhosphorus oxychloride10-Chloro-1,2,3,4-tetrahydrobenzo[b] nih.govresearchgate.netnaphthyridines68–92% mdpi.comnih.gov
4-Amino-6-chloroquinoline-3-carbaldehydeReactive methylenesNot specifiedBenzo[3,4-h] nih.govresearchgate.netnaphthyridine derivativesNot specified researchgate.net

The Skraup synthesis is a classic method for preparing quinolines by heating an aniline (B41778) derivative with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.org This reaction has been adapted for the synthesis of naphthyridines, including the 1,6-naphthyridine (B1220473) isomer, by using aminopyridines as the starting material. thieme-connect.deacs.org

Historically, the direct synthesis of 1,6-naphthyridine from 4-aminopyridine (B3432731) via the Skraup reaction was challenging, often resulting in violent, runaway reactions. acs.org However, refinements to the process have enabled the preparation of 1,6-naphthyridine in modest yields. acs.org One successful modification involves using 4-aminopyridine-N-oxide as the precursor, which forms 1,6-naphthyridine-N-oxide. This intermediate is then reduced to the final 1,6-naphthyridine product. acs.org The Skraup reaction mechanism involves the in situ acid-catalyzed dehydration of glycerol to form acrolein, which then undergoes a Michael addition with the aminopyridine. Subsequent ring closure, dehydration, and oxidation yield the final naphthyridine product. thieme-connect.de

Intramolecular cyclization represents a powerful and versatile strategy for assembling the benzo[b] nih.govresearchgate.netnaphthyridine framework. These methods often involve the formation of a key bond in the final ring-closing step from a pre-functionalized linear precursor.

One such approach is the intramolecular oxidative cyclization of 5-(2-hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridine-3-carbonitriles. mdpi.com Refluxing these precursors in formic acid leads to the formation of benzo[b]chromeno[4,3,2-de] nih.govresearchgate.netnaphthyridines in good yields (61–85%). The reaction proceeds first through cyclization, followed by an oxidation step. mdpi.com

Another efficient method is the copper bromide-catalyzed intramolecular [4+2] hetero-Diels-Alder reaction. acs.org This process involves the reaction between 2-(N-propargylamino)benzaldehydes and arylamines. An electron-deficient heterodiene is generated in situ, which then undergoes intramolecular cyclization with the tethered alkyne partner, followed by air oxidation to furnish 5,6-dihydrodibenzo[b,h] nih.govresearchgate.netnaphthyridines in high yields. acs.org

Tandem reactions that conclude with an intramolecular cyclization are also prevalent. For example, 1-oxo-1,2-dihydrobenzo[b] nih.govresearchgate.netnaphthyridine-4-carbonitriles can be synthesized via a tandem addition-elimination-cyclization sequence. rhhz.net The reaction starts with ethyl α-(dimethylaminomethylene)-2-cyanomethyl-4-phenylquinoline-3-carboxylate, which reacts with various primary amines. The sequence involves an initial conjugate addition of the amine, followed by the departure of dimethylamine (B145610) and a final intramolecular cyclization with the elimination of ethanol (B145695). rhhz.netclockss.org

Table 2: Examples of Intramolecular Cyclization Protocols
PrecursorReaction TypeKey Reagents/ConditionsProductYield
5-(2-hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrilesIntramolecular Oxidative CyclizationFormic acid, refluxBenzo[b]chromeno[4,3,2-de] nih.govresearchgate.netnaphthyridines61–85% mdpi.com
2-(N-propargylamino)benzaldehydes and arylaminesIntramolecular Hetero-Diels–AlderCuBr₂, air oxidation5,6-Dihydrodibenzo[b,h] nih.govresearchgate.netnaphthyridinesHigh acs.org
Ethyl α-(dimethylaminomethylene)-2-cyanomethyl-4-phenylquinoline-3-carboxylate and primary aminesTandem Addition-Elimination-CyclizationHOAc-DMF, 120 °C1-Oxo-1,2-dihydrobenzo[b] nih.govresearchgate.netnaphthyridine-4-carbonitriles80-94% rhhz.net

Domino and Cascade Reaction Sequences

Domino and cascade reactions provide a highly efficient means of synthesizing complex heterocyclic systems like benzo[b] nih.govresearchgate.netnaphthyridine in a single pot. These sequences involve multiple bond-forming events occurring consecutively without isolating intermediates, adhering to the principles of step and atom economy.

While direct examples for benzo[b] nih.govresearchgate.netnaphthyridine are not prominently detailed, the principle of hydride-induced anionic cyclization has been developed for structurally related polycyclic aromatic nitrogen heterocycles like 6-H-phenanthridines. acs.org This transition-metal-free process typically involves the reduction of a biaryl bromo-nitrile. The hydride source initiates a nucleophilic aromatic substitution (SNAr), leading to cyclization. acs.org This strategy highlights the potential for using hydride reagents to trigger ring-closing cascades in appropriately substituted precursors to access fused naphthyridine systems.

Complex cascade sequences are employed to build fused heterocyclic scaffolds. One such sequence involves a tandem Knoevenagel-Michael reaction, which is a powerful tool for C-C bond formation. For instance, a one-pot reaction between aromatic aldehydes, N,N'-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one proceeds via a Knoevenagel condensation followed by an intramolecular Michael addition and subsequent cyclization to form spiro[furo[3,2-c]pyran-2,5′-pyrimidine] derivatives. researchgate.net

Although a direct application of this full sequence to benzo[b] nih.govresearchgate.netnaphthyridine is not explicitly documented in the provided context, similar multi-step, one-pot procedures are used. For example, a novel one-pot nucleophilic aromatic substitution (SNAr)–intramolecular cyclization-Suzuki coupling sequence has been developed for the efficient synthesis of benzo[h] nih.govresearchgate.netnaphthyridin-2(1H)-ones. This method allows for the rapid assembly of a library of analogs by introducing diversity at multiple positions in a convergent manner. nih.gov

One-Pot Tandem Reactions

One-pot tandem reactions represent an efficient and atom-economical approach to the synthesis of complex molecular architectures like benzo[b] researchgate.netdntb.gov.uanaphthyridines from simple starting materials in a single reaction vessel. This strategy avoids the isolation of intermediates, thereby saving time, reagents, and reducing waste.

A notable example is the one-pot synthesis of dibenzo[b,h] researchgate.netdntb.gov.uanaphthyridines through a sequence of four consecutive condensation reactions. This method involves the reaction of 2-acetylaminobenzaldehyde with various methyl ketones under basic conditions, leading to the formation of the tetracyclic ring system in a single operation rsc.org.

Another versatile one-pot procedure involves a palladium-catalyzed stepwise coupling-annulation reaction starting from 2-chloroquinoline-3-carbonitriles. This method allows for the direct synthesis of sulfur- and nitrogen-substituted benzo[b] researchgate.netdntb.gov.uanaphthyridines. The reaction proceeds through an initial Sonogashira coupling, followed by an unusual cyclization where a soft nucleophile, such as sodium sulfide, preferentially attacks the nitrile carbon over the carbon-carbon triple bond. When secondary amines are used as nucleophiles, nitrogen-substituted benzo[b] researchgate.netdntb.gov.uanaphthyridines are obtained researchgate.net.

Furthermore, a sequential one-pot reaction has been developed for the synthesis of 1,2,3,4-tetrahydrobenzo[b] researchgate.netdntb.gov.uanaphthyridine derivatives. This process begins with the reductive amination of 2-chloro-3-formylquinolines with various amines, followed by N-allylation and an intramolecular Heck-type 6-exo-trig cyclization to furnish the desired products in good to high yields researchgate.net.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. These reactions are highly convergent and offer a high degree of molecular diversity.

An environmentally friendly and efficient protocol for the synthesis of benzo[c]pyrazolo sci-hub.rumdpi.comnaphthyridine derivatives has been developed using a regioselective multi-component "on-water" reaction. This method involves the reaction of isatin (B1672199), malononitrile (B47326), and 3-aminopyrazole (B16455). The reaction proceeds through a Knoevenagel condensation of isatin and malononitrile, followed by a Michael addition of 3-aminopyrazole, and subsequent basic hydrolysis, cyclization, decarboxylation, and aromatization to yield the final products in good to excellent yields nih.gov. The use of water as a solvent and the avoidance of transition metal catalysts make this a green synthetic route nih.gov.

Another example of a three-component reaction for the synthesis of benzo[f] researchgate.netdntb.gov.uanaphthyridine derivatives has been reported. This one-pot reaction between 2-chloroquinoline-4-amines, various substituted aromatic aldehydes, and malononitrile in ethanol provides a straightforward route to 5-chloro-4-phenyl benzo[f] researchgate.netdntb.gov.uanaphthyridine-2-amino-3-carbonitrile derivatives. This method is characterized by its operational simplicity, short reaction times, and high yields sci-hub.ru.

Transition Metal-Catalyzed Synthetic Routes

Palladium-Catalyzed Reactions

Palladium catalysts are highly versatile and can be employed in a variety of transformations, including cyclization and cross-coupling reactions, to construct and functionalize the benzo[b] researchgate.netdntb.gov.uanaphthyridine scaffold.

The intramolecular Heck reaction is a powerful method for the formation of cyclic and polycyclic structures. A sequential one-pot reaction has been developed for the synthesis of 1,2,3,4-tetrahydrobenzo[b] researchgate.netdntb.gov.uanaphthyridine derivatives, which utilizes an intramolecular Heck-type 6-exo-trig cyclization as the key ring-forming step. This reaction follows the N-allylation of secondary amines derived from 2-chloro-3-formylquinolines researchgate.net.

The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a widely used method for the formation of carbon-carbon bonds. This reaction, when followed by a cyclization step, provides an efficient route to various heterocyclic systems.

A palladium-catalyzed one-pot synthesis of 1,3-disubstituted benzo[b] researchgate.netdntb.gov.uanaphthyridines has been developed from readily available 2-chloroquinoline-3-carbonitriles. This procedure involves a sequential Sonogashira coupling and subsequent annulation, yielding the desired products in good to excellent yields researchgate.net. A plausible mechanism for the annulation has been discussed in the literature researchgate.net.

Palladium-catalyzed cross-coupling reactions are not only used for the construction of the core scaffold but also for its subsequent functionalization, allowing for the introduction of a wide range of substituents.

The synthesis of 6,8-disubstituted 1,7-naphthyridines, an analogous scaffold, has been achieved through the extensive use of palladium-catalyzed cross-coupling reactions. This approach has been instrumental in developing potent and selective inhibitors of phosphodiesterase type 4D nih.gov.

In a more direct functionalization of the benzo[b] researchgate.netdntb.gov.uanaphthyridine system, 1-phenylethynylated derivatives of 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] researchgate.netdntb.gov.uanaphthyridines have been synthesized. This transformation is achieved through a cross-combination of the parent heterocycle with phenylacetylene (B144264) in the presence of a copper(I) iodide catalyst and diisopropyldiazodicarboxylate (DIAD) nih.gov. The yields of this reaction vary depending on the substituents on the phenylacetylene ring, as detailed in the table below.

CompoundRR1Yield (%)
5aBnH24
5bBn3-OMe35
5cMeH32
5dMe3-OMe85
5eMe4-OMe88
5fMe4-CF361
5gMe4-F44
5hMe4-Cl59

This method highlights the utility of cross-coupling reactions for the late-stage functionalization of the benzo[b] researchgate.netdntb.gov.uanaphthyridine scaffold, enabling the synthesis of a library of derivatives for further studies nih.gov.

Silver-Catalyzed Methodologies

Silver-catalyzed reactions represent an effective approach for the synthesis of complex nitrogen-containing heterocyclic systems. A notable example is the silver(I)-catalyzed sequential reaction between N-amidonaphthyridin ylide and dialkyl acetylenedicarboxylates. This methodology provides an efficient route to tetracyclic ring-fused 1,6-naphthyridine and isoquinoline (B145761) derivatives. The reaction proceeds through the in situ formation of an imide ylide, which acts as a 1,3-dipole, followed by a [3+2] cycloaddition reaction with the dialkyl acetylenedicarboxylate.

This approach is characterized by its broad substrate scope, tolerance of various functional groups, high efficiency, and the requirement of only a low catalyst loading. These features make it a mild and operationally simple strategy. A key advantage of this silver-catalyzed method is that it avoids the need for harsh reaction conditions, multi-step procedures, expensive reagents, or hazardous dual-transition-metal catalysis that are sometimes associated with other synthetic routes. The ability to perform this synthesis on a gram scale underscores its utility in generating significant quantities of these valuable heterocyclic compounds for further investigation.

Copper-Catalyzed Intramolecular Hetero-Diels-Alder Reactions

Copper catalysis has been effectively employed in the synthesis of dihydrodibenzo[b,h] nih.govrsc.orgnaphthyridines through an intramolecular hetero-Diels-Alder reaction. A highly efficient method involves the reaction of 2-(N-propargylamino)benzaldehydes with arylamines in the presence of copper(II) bromide (CuBr2).

In this process, an electron-deficient heterodiene is generated in situ, which then undergoes an intramolecular inverse-electron-demand hetero-Diels-Alder reaction with the tethered alkyne partner. This is followed by air oxidation to yield the final 5,6-dihydrodibenzo[b,h] nih.govrsc.orgnaphthyridine products in high yields. This reaction is versatile, tolerating a wide range of substituents on the starting materials, which allows for the creation of a diverse library of products under mild conditions. The strategic scope of this reaction has been expanded to the synthesis of 12,13-dihydro-6H-benzo[h]chromeno[3,4-b] nih.govrsc.orgnaphthyridin-6-ones from 3-amino-2H-chromen-2-one, also achieving high yields.

Modern and Green Synthetic Approaches

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methodologies. This has led to the exploration of microwave-assisted synthesis, catalyst-free protocols, and "on-water" reactions for the construction of benzo[b] nih.govrsc.orgnaphthyridine and related scaffolds.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. A one-pot, two-step reaction for the synthesis of functionalized nih.govrsc.orgnaphthyridines from 2-(N-propargylamino)benzaldehydes and arylamines has been developed utilizing microwave irradiation and copper catalysis. researchgate.net This sequential reaction, which involves imine formation, an intramolecular [4+2] hetero-Diels-Alder reaction, and subsequent air oxidation and detosylation-aromatization steps, allows for the rapid construction of two new heterocyclic rings and three new bonds in a single operation. researchgate.net The use of microwave heating significantly reduces the reaction time and is compatible with a variety of electron-donating and electron-withdrawing substituents, delivering the desired products in high yields of up to 96%. researchgate.net

In another application, various pyrimido[4,5-b] nih.govrsc.org-, benzo[b] nih.govrsc.org-, and pyrazolo[3,4-b] nih.govrsc.orgnaphthyridine skeletons have been successfully synthesized via the reaction of 3,5-dibenzylidenepiperidin-4-one with different enamine-like compounds in glycol under microwave irradiation. mdpi.com

Catalyst-Free and Eco-Friendly Protocols

The development of catalyst-free and eco-friendly synthetic methods is a cornerstone of green chemistry. An iodine-catalyzed reaction of 2-aminobenzamides and mucobromic acid in refluxing tetrahydrofuran (B95107) (THF) provides a route to 6-oxo-5,6-dihydrodibenzo[b,h] nih.govrsc.orgnaphthyridine-11-carboxamide derivatives. mdpi.com This reaction proceeds via a domino mechanism involving a double elimination of hydrogen bromide. mdpi.com

Furthermore, a one-pot synthesis of dibenzo[b,h] nih.govrsc.orgnaphthyridines has been achieved by reacting 2-acetylaminobenzaldehyde with methyl ketones under basic conditions. researchgate.net This method proceeds through four sequential condensation reactions and does not require a metal catalyst. researchgate.net The principles of catalyst-free synthesis are also demonstrated in the formation of other heterocyclic systems, highlighting a broader trend in organic synthesis to move away from transition-metal catalysts where possible to reduce cost and metal contamination in the final products. nih.gov

"On-Water" Reaction Techniques

The use of water as a solvent in organic synthesis is highly desirable from an environmental and economic perspective. An efficient and environmentally benign "on-water" multi-component reaction has been developed for the synthesis of benzo[c]pyrazolonaphthyridine derivatives. nih.gov This regioselective reaction of isatin, malononitrile, and 3-aminopyrazole proceeds through a Knoevenagel condensation, Michael addition, basic hydrolysis, cyclization, decarboxylation, and aromatization to afford the target naphthyridines in good to excellent yields. nih.gov Key advantages of this protocol include the use of water as a green solvent, short reaction times, reduced waste, and the formation of C-C and C-N bonds without the need for a transition metal catalyst. nih.gov While this example focuses on a different isomer, the principles of "on-water" synthesis are applicable to the broader family of benzonaphthyridines and represent a significant advancement in green synthetic methodology.

Strategic Derivatization and Functionalization during Synthesis

The functionalization of the benzo[b] nih.govrsc.orgnaphthyridine scaffold is crucial for modulating its physicochemical properties and biological activity. Derivatization can be achieved either by modifying the final heterocyclic system or by incorporating functionalized starting materials into the synthetic sequence.

A study on the reactivity of 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] nih.govrsc.orgnaphthyridines has demonstrated several pathways for functionalization. For instance, these compounds can be reacted with various phenylacetylenes in the presence of a copper(I) iodide catalyst to introduce a phenylethynyl group at the 1-position. Further derivatization can be achieved through reactions with indolylboronic acid or by ring expansion reactions with activated alkynes to form azocino[4,5-b]quinoline derivatives.

The reactivity of the synthesized derivatives is influenced by the substituents on the benzo[b] nih.govrsc.orgnaphthyridine core. For example, 2-methyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] nih.govrsc.orgnaphthyridine was found to be inactive in reactions with activated alkynes, whereas the presence of an electron-withdrawing nitro group at the C-8 position enabled the reaction to proceed. This highlights the importance of electronic effects in the functionalization of this heterocyclic system.

Below is a data table summarizing the synthesis of various 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] nih.govrsc.orgnaphthyridine derivatives.

CompoundRR1Yield (%)Melting Point (°C)
3a BenzylH92120-121
3b BenzylBr86138-139
3c MethylH6894-95
3d MethylNO275172-173

Data sourced from a 2023 study on Benzo[b] nih.govrsc.orgnaphthyridine derivatives.

This strategic derivatization allows for the generation of a library of novel benzo[b] nih.govrsc.orgnaphthyridine compounds with diverse functionalities, which is essential for structure-activity relationship studies.

N-Alkylation and N-Functionalization Strategies

N-alkylation and N-functionalization are crucial late-stage modifications for creating diverse libraries of bioactive molecules. These reactions on the nitrogen atoms of the benzo[b]naphthyridine scaffold can significantly influence the compound's pharmacological properties. Strategies often involve the use of alkyl halides or Mitsunobu reaction conditions, which are common for N-alkylation of various NH-heterocycles.

In the context of related naphthyridine synthesis, N-propargylation of aromatic aminobenzaldehydes has been employed as a key step. This is followed by a reaction with propargylamine, which ultimately leads to the formation of the benzo[h]naphthyridine skeleton through an intramolecular heterocycloaddition. While direct N-alkylation of the final benzo[b]naphthyridine core is less documented in the provided sources, the principles from analogous heterocyclic systems, such as indazoles, are highly relevant. For instance, the regioselectivity of N-alkylation can be controlled by the choice of base and solvent, with combinations like sodium hydride (NaH) in tetrahydrofuran (THF) often favoring N-1 substitution in indazoles.

The reactivity in N-alkylation can be influenced by substituents on the heterocyclic core. For example, in diazo arylidene succinimides, alkylation with alkyl bromides proceeds smoothly to yield a variety of N-substituted products. These general principles of N-functionalization are applicable to the benzo[b]naphthyridine system for generating novel derivatives.

Table 1: N-Alkylation Methods for Heterocyclic Scaffolds

Heterocycle Class Alkylating Agent Reagents/Conditions Outcome Reference
Diazo homophthalimide Alkyl bromides K₂CO₃, DMF, 80 °C N-alkylation
Diazo arylidene succinimides Alkyl bromides K₂CO₃, DMF, 80 °C, 2h N-alkylation in moderate to good yields
1H-Indazole Alkyl bromide NaH, THF High N-1 regioselectivity

Selective Amination and Substitution Reactions

The functionalization of the benzo[b]naphthyridine core through amination and substitution reactions allows for the introduction of key pharmacophores. Research has demonstrated the development of two distinct routes for the consecutive functionalization of 3-chloro-4-cyanobenzo[b]naphthyridine at the 3 and 10 positions.

The chlorine atom at the C3 position is susceptible to nucleophilic substitution. For instance, reaction with N,N-dimethylamide acetals leads to the formation of 4-cyano-3-dimethylaminobenzo[b]naphthyridine. This demonstrates a direct method for introducing an amino group onto the scaffold. Furthermore, the C10 position can react with C-nucleophiles to form σ-adducts.

In analogous fused 1,5-naphthyridine (B1222797) systems, Palladium-catalyzed arylamination (Buchwald-Hartwig reaction) has been successfully employed. For example, an annulated iodolium salt derived from a nitropyridylnaphthalene intermediate was reacted with benzylamine (B48309) to afford the corresponding aminated product, showcasing a powerful method for C-N bond formation. Such metal-catalyzed cross-coupling reactions represent a valuable strategy for the selective amination of halogenated benzo[b]naphthyridine precursors.

Table 2: Examples of Amination and Substitution Reactions

Starting Material Reagent(s) Product Reaction Type Reference
3-chloro-4-cyanobenzo[b]naphthyridine N,N-dimethylamide acetals 4-cyano-3-dimethylaminobenzo[b]naphthyridine Nucleophilic Amination
3-chloro-4-cyanobenzo[b]naphthyridine C-nucleophiles σ-adduct at position 10 Nucleophilic Addition

Oxidative Cyclization Pathways

Oxidative cyclization is a powerful method for constructing the fused aromatic rings of the benzo[b]naphthyridine system and its analogs. This approach often involves the formation of a key C-C or C-N bond followed by an oxidation step to achieve the final aromatic structure.

A notable example is the synthesis of benzo[b]chromeno[4,3,2-de]naphthyridines through the intermolecular oxidative cyclization of 5-(2-hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridines. The reaction proceeds in a protic polar medium like formic acid, which is believed to facilitate the formation of a cyclic intermediate. The aromaticity of the final product promotes further oxidation, which can be accomplished by dissolved oxygen. The yield of this reaction is sensitive to the reaction conditions, with refluxing in formic acid for a specific duration providing the optimal results.

Another relevant strategy is the oxidative photocyclization of aromatic Schiff bases, which is used to synthesize phenanthridines, a structurally related aza-polycyclic aromatic hydrocarbon. This process involves UV-light-promoted E/Z isomerization, followed by cyclization of the excited E isomer and subsequent oxidation of the dihydro-intermediate. While this method has limitations in creating highly strained systems, it is a viable route for synthesizing aza-PAHs with up to five ortho-fused rings.

Dehydrogenative annulation reactions also represent a form of oxidative cyclization. For instance, an MnO₂-catalyzed dehydrogenative Friedlander annulation has been used for the synthesis of (E)-1,2,3,4-tetrahydrobenzo[b]naphthyridines. This one-pot reaction involves the condensation of a 2-aminoaryl alcohol derivative with a piperidinol, followed by an intramolecular C(sp³)–H functionalization, effectively constructing the fused ring system under oxidative conditions.

Table 3: Oxidative Cyclization Conditions and Yields

Precursor Reaction Conditions Product Yield Reference
5-(2-hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridine Intermolecular oxidative cyclization Reflux in formic acid, 2 h Benzo[b]chromeno[4,3,2-de]naphthyridine 78–81%
5-(2-hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridine Intermolecular oxidative cyclization Heating in formamide, 100 °C Benzo[b]chromeno[4,3,2-de]naphthyridine 31–58%

Reactivity and Reaction Mechanisms of Benzo B 1 2 Naphthyridine Derivatives

Reaction Pathways and Mechanistic Elucidations

The formation of the benzo[b] researchgate.netmasterorganicchemistry.comnaphthyridine scaffold can be achieved through several synthetic strategies, each with a distinct reaction mechanism.

Several classical and modern synthetic methods are employed for the construction of the benzo[b] researchgate.netmasterorganicchemistry.comnaphthyridine core.

Friedländer Annulation: This is a widely used condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl. organic-chemistry.org The mechanism involves an initial base- or acid-catalyzed aldol-type condensation to form a β-amino-α,β-unsaturated carbonyl compound. This is followed by an intramolecular cyclization via nucleophilic attack of the amino group onto the carbonyl carbon, and subsequent dehydration to yield the final aromatic naphthyridine ring system. organic-chemistry.org A manganese-catalyzed dehydrogenative Friedländer annulation has been developed for the synthesis of (E)-1,2,3,4-tetrahydrobenzo[b] researchgate.netmasterorganicchemistry.comnaphthyridines. nih.gov

Skraup Synthesis: A modification of the Skraup reaction, traditionally used for quinoline (B57606) synthesis, can be adapted for naphthyridines. wikipedia.org The process typically involves heating an aminopyridine derivative with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. acs.org The proposed mechanism begins with the dehydration of glycerol by sulfuric acid to form acrolein. iipseries.org The aminopyridine then undergoes a conjugate addition to acrolein. This is followed by an acid-catalyzed cyclization, dehydration, and finally, oxidation by the oxidizing agent to furnish the aromatic 1,6-naphthyridine (B1220473) ring. acs.orgiipseries.org Refinements to this often vigorous reaction have enabled the synthesis of 1,6-naphthyridine in modest yields. acs.org

Domino Reactions: An iodine-catalyzed domino reaction has been proposed for the synthesis of dibenzo[b,h] researchgate.netmasterorganicchemistry.comnaphthyridine derivatives from 2-aminobenzamides and mucobromic acid. This mechanism involves a double elimination of hydrogen bromide, leading to the formation of the fused heterocyclic system in a sequential, multi-step process within a single pot. rsc.org

Oxidative Cyclization: The synthesis of benzo[b]chromeno[4,3,2-de] researchgate.netmasterorganicchemistry.comnaphthyridines has been achieved through an intermolecular oxidative cyclization of 5-(2-hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridines in formic acid. researchgate.net

To validate proposed reaction pathways, in-situ monitoring techniques are invaluable. In the synthesis of benzo[b]chromeno[4,3,2-de] researchgate.netmasterorganicchemistry.comnaphthyridines via oxidative cyclization, the reaction mechanism was investigated and confirmed using ¹H-NMR monitoring. researchgate.net This technique allows for the real-time observation of intermediates and products, providing direct evidence for the proposed mechanistic steps of the transformation.

Transformations Involving Electrophilic and Nucleophilic Reagents

The benzo[b] researchgate.netmasterorganicchemistry.comnaphthyridine nucleus can undergo reactions with both electrophiles and nucleophiles, although the pyridine (B92270) rings generally deactivate the system towards electrophilic attack and activate it towards nucleophilic substitution.

Electrophilic Substitution: Electrophilic aromatic substitution reactions, such as nitration and halogenation, typically occur on the benzene (B151609) ring portion of the molecule, which is more electron-rich than the pyridine rings. libretexts.org The mechanism proceeds through the formation of a positively charged intermediate known as a sigma complex or arenium ion, which then loses a proton to restore aromaticity. masterorganicchemistry.com

Nucleophilic Substitution: The presence of nitrogen atoms makes the heterocyclic rings electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group (e.g., a halogen) is present. For instance, 3-chloro-4-cyanobenzo[b] researchgate.netmasterorganicchemistry.comnaphthyridine reacts with various nucleophiles. researchgate.net

With thiols in the presence of a base, the reaction can lead to the formation of sulfides. researchgate.net

Reactions with aliphatic amines result in the substitution of the chlorine atom to yield 3-amino derivatives. researchgate.net

The reaction with aniline (B41778) can afford a mixture of C-N and C-C adducts. researchgate.net The SNAr mechanism typically involves the addition of the nucleophile to the carbon bearing the leaving group, forming a resonance-stabilized negative intermediate (a Meisenheimer complex), followed by the elimination of the leaving group to yield the substituted product. youtube.com

ReactantNucleophileProduct Type
3-Chloro-4-cyanobenzo[b] researchgate.netmasterorganicchemistry.comnaphthyridineThiols (R-SH)Sulfides
3-Chloro-4-cyanobenzo[b] researchgate.netmasterorganicchemistry.comnaphthyridineAliphatic Amines (R₂NH)3-Amino derivatives
3-Chloro-4-cyanobenzo[b] researchgate.netmasterorganicchemistry.comnaphthyridineAniline (PhNH₂)Mixture of C-N and C-C adducts

Oxidation and Reduction Processes of the Benzo[b]researchgate.netmasterorganicchemistry.comnaphthyridine Nucleus

The nitrogen atoms in the benzo[b] researchgate.netmasterorganicchemistry.comnaphthyridine nucleus can be oxidized, and the aromatic rings can be reduced under specific conditions.

Oxidation: The nitrogen atoms of the naphthyridine rings are susceptible to oxidation. For example, the oxidation of 3-chloro-4-cyanobenzo[b] researchgate.netmasterorganicchemistry.comnaphthyridine with m-chloroperbenzoic acid (m-CPBA) in acetone (B3395972) leads to the formation of the corresponding N-oxide, 3-chloro-4-cyano-10-oxobenzo[b] researchgate.netmasterorganicchemistry.comnaphthyridine. researchgate.net

Reduction: Catalytic hydrogenation is a common method for the reduction of N-heteroarenes. acs.orgtcichemicals.com The benzo[b] researchgate.netmasterorganicchemistry.comnaphthyridine nucleus can be reduced to its tetrahydro derivative. For instance, the Schmidt reaction of 2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one unexpectedly yields 1,3-diphenyl-1,2,3,4-tetrahydrobenzo[b] researchgate.netmasterorganicchemistry.comnaphthyridine. nih.gov Furthermore, N-oxides formed during synthesis can be reduced back to the parent heterocycle. A modification of the Skraup synthesis used 4-aminopyridine-N-oxide to produce 1,6-naphthyridine-N-oxide, which was subsequently reduced to 1,6-naphthyridine. acs.org

Reaction TypeReagentProduct
Oxidationm-Chloroperbenzoic acid (m-CPBA)Benzo[b] researchgate.netmasterorganicchemistry.comnaphthyridine N-oxide
ReductionCatalytic Hydrogenation (e.g., H₂/Catalyst)Tetrahydrobenzo[b] researchgate.netmasterorganicchemistry.comnaphthyridine
Reduction of N-oxideReducing AgentBenzo[b] researchgate.netmasterorganicchemistry.comnaphthyridine

Cycloaddition Reactions

The benzo[b] researchgate.netmasterorganicchemistry.comnaphthyridine framework can participate in cycloaddition reactions, leading to the formation of more complex, fused heterocyclic systems.

Derivatives of benzo[b] researchgate.netmasterorganicchemistry.comnaphthyridine can be used to generate ylides, which are 1,3-dipoles capable of undergoing cycloaddition reactions. Specifically, the reaction of 10-cyanotetrahydrobenzo[b] researchgate.netmasterorganicchemistry.comnaphthyridines with activated alkynes results in the formation of stable benzo[b]pyrrolo[2,1-f] researchgate.netmasterorganicchemistry.comnaphthyridine-4-ium ylides. A tandem multistage process has been proposed as the mechanism for their formation. This transformation is a powerful method for constructing novel polycyclic nitrogen-containing systems.

Intramolecular Diels-Alder Reactions

The intramolecular Diels-Alder (IMDA) reaction is a powerful tool for the construction of polycyclic systems, and it has been effectively utilized in the synthesis of benzo[h]-1,6-naphthyridine cores. This strategy often involves an oxazole (B20620) moiety tethered to an aryl ring, which acts as the diene precursor for the cycloaddition.

A notable application of this methodology was developed as a synthetic route toward the antileukemic aromatic alkaloid, 2-bromoleptoclinidinone. The key step involves the intramolecular [4+2] cycloaddition of aryl oxazoles with substituted acrylamides to generate the pyridine ring, thus forming the benzo[h]-1,6-naphthyridine framework. This approach demonstrates the utility of IMDA reactions for the high-yield preparation of these complex heterocyclic systems. The retrosynthetic analysis indicates that a pentacyclic aromatic system can be assembled from a simpler aromatic precursor through two successive intramolecular Diels-Alder reactions of oxazoles with activated alkenes.

The general process involves the thermal rearrangement of an oxazole, which serves as a masked azadiene, followed by its reaction with a tethered dienophile. This sequence leads to the formation of a pyridine ring fused to the existing benzo structure, with the concurrent elimination of a small molecule, typically water. The efficiency of this cycloaddition has been highlighted as a key, high-yielding step in the total synthesis of related natural products.

Hetero-Diels-Alder Reactions

Hetero-Diels-Alder reactions, particularly those involving inverse electron demand, provide an efficient pathway for synthesizing fused naphthyridine systems. These reactions are characterized by the participation of a heteroatom in the diene or dienophile, leading to the formation of a heterocyclic ring.

A highly efficient synthesis of 5,6-dihydrodibenzo[b,h] wikipedia.orgresearchgate.netnaphthyridines has been achieved through a copper bromide-catalyzed intramolecular inverse electron-demand hetero-Diels-Alder reaction. wikipedia.org In this process, 2-(N-propargylamino)benzaldehydes react with arylamines to generate an in situ electron-deficient heterodiene. wikipedia.org This intermediate, bearing a tethered alkyne partner, undergoes a [4+2] cycloaddition followed by air oxidation to yield the final products in high yields. wikipedia.org This method is notable for its tolerance of a wide range of substituents under mild conditions. wikipedia.org

Similarly, this strategy has been extended to the synthesis of hexahydrobenzo[b]pyrimido[4,5-h] wikipedia.orgresearchgate.netnaphthyridines. The key step in this synthetic route is an intramolecular inverse electron demand hetero-Diels-Alder reaction of imines or iminiums formed in situ from allylaminopyrimidinealdehydes and anilines. This reaction proceeds with high stereoselectivity, exclusively providing products with a cis-configuration, which readily precipitate from the reaction mixture in good to excellent yields.

Table 1: Examples of Hetero-Diels-Alder Reactions in Benzo[b] wikipedia.orgresearchgate.netnaphthyridine Synthesis

Reactants Catalyst/Conditions Product Scaffold Key Features
2-(N-propargylamino)benzaldehydes + Arylamines CuBr₂, Toluene 5,6-Dihydrodibenzo[b,h] wikipedia.orgresearchgate.netnaphthyridine Inverse electron-demand, Intramolecular, High yields, Tolerates diverse substituents wikipedia.org
Allylaminopyrimidinealdehydes + Anilines In situ imine formation Hexahydrobenzo[b]pyrimido[4,5-h] wikipedia.orgresearchgate.netnaphthyridine Inverse electron-demand, Intramolecular, Exclusively cis-products, Good to excellent yields

Vicarious Nucleophilic Substitution of Hydrogen (VNS)

Vicarious Nucleophilic Substitution (VNS) is a significant reaction in aromatic chemistry that allows for the formal substitution of a hydrogen atom by a nucleophile on an electron-deficient aromatic ring. wikipedia.orgorganic-chemistry.org This reaction is particularly effective for nitroarenes and electron-deficient heterocycles. organic-chemistry.org The mechanism involves the addition of a carbanion, which bears a leaving group on its alpha-carbon, to the aromatic ring. This is followed by a base-induced β-elimination of the leaving group along with a ring proton, leading to the substituted product. organic-chemistry.orgkuleuven.be

While specific examples of VNS reactions directly on the benzo[b] wikipedia.orgresearchgate.netnaphthyridine ring system are not extensively documented in readily available literature, the principles of this reaction are highly applicable to suitably activated derivatives. Given that VNS proceeds efficiently on nitro-substituted aza-aromatic compounds, it is a promising method for the functionalization of nitrobenzo[b] wikipedia.orgresearchgate.netnaphthyridines. For instance, VNS reactions on nitroquinolines have been shown to occur primarily at the position ortho to the nitro group. kuleuven.be This suggests that a nitro-substituted benzo[b] wikipedia.orgresearchgate.netnaphthyridine could undergo selective alkylation or amination at positions activated by the electron-withdrawing nitro group.

The general mechanism can be outlined as follows:

Generation of a carbanion from a C-H acid (e.g., chloromethyl phenyl sulfone) using a strong base.

Nucleophilic addition of the carbanion to an electron-deficient position on the benzo[b] wikipedia.orgresearchgate.netnaphthyridine ring to form a σ-adduct.

Base-induced elimination of HX (e.g., HCl) from the adduct to restore aromaticity and yield the substituted product.

This methodology offers a powerful tool for introducing carbon, nitrogen, or oxygen nucleophiles onto the heterocyclic core, bypassing the need for pre-installed leaving groups like halogens. wikipedia.orgorganic-chemistry.orgnih.gov

Reactivity of Quaternary Salts and N-Oxides

The reactivity of benzo[b] wikipedia.orgresearchgate.netnaphthyridine derivatives can be significantly altered by modifying the nitrogen atoms to form quaternary salts or N-oxides. These modifications enhance the electrophilicity of the heterocyclic rings and open up new avenues for functionalization.

N-Oxides: The N-oxide moiety is a versatile functional group that influences the electronic properties of the parent heterocycle. nih.govthieme-connect.de It acts as a strong electron-donating group through resonance, activating the ortho and para positions for electrophilic attack, while also activating the same positions for nucleophilic attack due to its inductive electron-withdrawing nature. A key reaction of heteroaromatic N-oxides is their rearrangement or reaction with nucleophiles. For instance, benzo[h]quinoline (B1196314) N-oxide has been shown to be converted to anthracene (B1667546) upon reaction with sodium hydride in DMSO, proceeding through a proposed nucleophilic addition, ring-opening, and ring-closing (ANRORC) mechanism. chemrxiv.org Furthermore, benzonaphthyridine N-oxides can react with reagents like trimethylsilyl (B98337) cyanide (Me₃SiCN) to introduce a cyano group at a position adjacent to the N-oxide, providing a handle for further transformations such as hydrolysis to carboxylic acids. researchgate.net

Quaternary Salts: Quaternization of one of the nitrogen atoms in the benzo[b] wikipedia.orgresearchgate.netnaphthyridine system results in a positively charged pyridinium-like ring. This greatly increases the susceptibility of the ring to nucleophilic attack. While specific studies on the reactivity of benzo[b] wikipedia.orgresearchgate.netnaphthyridinium salts are limited, the general reactivity of N-alkylpyridinium salts is well-established. These salts readily undergo addition reactions with nucleophiles such as organometallics, cyanide ions, or hydride reagents. The addition typically occurs at the α- or γ-position relative to the quaternary nitrogen, leading to dihydropyridine-type products. These adducts can sometimes be re-aromatized through oxidation. This expected reactivity suggests that quaternary salts of benzo[b] wikipedia.orgresearchgate.netnaphthyridine could serve as valuable intermediates for introducing a wide range of substituents onto the heterocyclic framework.

Modification of Peripheral Side Chains and Functional Groups

The functionalization of pre-existing side chains and peripheral groups on the benzo[b] wikipedia.orgresearchgate.netnaphthyridine scaffold is a key strategy for synthesizing diverse derivatives. mdpi.com Studies on 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] wikipedia.orgresearchgate.netnaphthyridines have demonstrated a range of possible modifications. mdpi.comnih.gov

The presence of a chloro group, for example at position 10, provides a site for nucleophilic aromatic substitution (SNAr) reactions. However, the reactivity can be influenced by other substituents on the ring system. For instance, the introduction of an electron-withdrawing nitro group at the C-8 position of 2-methyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] wikipedia.orgresearchgate.netnaphthyridine was found to be necessary to enable reactions with activated alkynes. mdpi.comnih.gov

Further functionalization has been achieved at the tetrahydropyridine (B1245486) portion of the molecule. The introduction of phenylethynyl or indolyl groups at the C-1 position can be accomplished through the formation of an intermediate iminium salt. mdpi.com These newly introduced side chains can then undergo further reactions. For example, 1-indol-3-yl derivatives have been shown to react with acetylacetylene, leading to an expansion of the tetrahydropyridine ring to form an azocine (B12641756) ring system. mdpi.comnih.gov

The synthesis of carboxamide derivatives represents another important modification. 2-Substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b] wikipedia.orgresearchgate.netnaphthyridine-4-carboxylic acids have been converted into a variety of carboxamides, with some derivatives showing potent cytotoxic activity.

Table 2: Examples of Side Chain and Functional Group Modifications

Starting Material Reagents/Conditions Modification Type Resulting Structure
2-Alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] wikipedia.orgresearchgate.netnaphthyridine Phenylacetylene (B144264), CuI, DIAD C-H functionalization 1-Phenylethynyl derivative mdpi.com
2-Alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] wikipedia.orgresearchgate.netnaphthyridine Indole, DIAD C-H functionalization 1-Indol-3-yl derivative mdpi.com
1-Indol-3-yl derivative Acetylacetylene, Isopropanol Ring expansion Azocino[4,5-b]quinoline derivative mdpi.comnih.gov
Benzonaphthyridine N-oxide Trimethylsilyl cyanide Cyanation Benzonaphthyridine-carbonitrile researchgate.net
...-carboxylic acid Amines, Coupling agents Amidation Carboxamide derivatives

Advanced Spectroscopic and Crystallographic Characterization Techniques in Benzo B 1 2 Naphthyridine Chemistry

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds, including the Benzo[b] rsc.orgresearchgate.netnaphthyridine scaffold.

One-dimensional NMR provides fundamental information about the chemical environment of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

¹H NMR: The proton NMR spectrum reveals the number of different types of protons in a molecule, the electronic environment of each proton, and the connectivity between adjacent protons through spin-spin coupling. For Benzo[b] rsc.orgresearchgate.netnaphthyridine derivatives, the aromatic region of the spectrum (typically δ 7.0-9.0 ppm) is particularly informative, showing signals corresponding to the protons on the fused ring system. lew.ro The chemical shifts and coupling patterns help to confirm the substitution pattern on the aromatic core. For instance, in a study of 2-methyl-8-nitro-10-chloro-1,2,3,4-tetrahydrobenzo[b] rsc.orgresearchgate.netnaphthyridine, distinct signals were observed for the aromatic protons at δ 9.10, 8.43, and 8.09 ppm, confirming the nitro-substitution pattern. nih.gov Signals for substituents, such as the methyl group in this example appearing at δ 2.61 ppm, are also readily identified. nih.gov

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal. For Benzo[b] rsc.orgresearchgate.netnaphthyridine derivatives, this technique is used to confirm the total number of carbon atoms and to identify the presence of quaternary carbons (carbons with no attached protons), which are a key feature of the fused ring system. lew.rotandfonline.com For example, the ¹³C NMR spectrum of 2-methyl-8-nitro-10-chloro-1,2,3,4-tetrahydrobenzo[b] rsc.orgresearchgate.netnaphthyridine showed signals for all 13 unique carbons, with quaternary carbons appearing at δ 161.2, 149.4, 146.0, 141.3, and 121.3 ppm. nih.gov

Table 1: Example ¹H and ¹³C NMR Data for a Benzo[b] rsc.orgresearchgate.netnaphthyridine Derivative Data for 2-benzyl-8-bromo-10-chloro-1,2,3,4-tetrahydrobenzo[b] rsc.orgresearchgate.netnaphthyridine in CDCl₃. nih.gov

NucleusChemical Shift (δ, ppm)Description
¹H8.32 (d, J = 2.3 Hz)Aromatic CH
¹H7.85 (d, J = 8.8 Hz)Aromatic CH
¹H7.75 (dd, J = 8.9, 2.2 Hz)Aromatic CH
¹H7.41-7.32 (m)Phenyl group CH
¹H3.92 (s)CH₂
¹H3.82 (s)CH₂
¹H3.21 (t, J = 6.0 Hz)CH₂
¹H2.90 (t, J = 5.9 Hz)CH₂
¹³C157.8, 145.8, 138.5, 121.0Quaternary Carbons
¹³C133.3, 130.6, 129.2, 128.6, 127.6, 126.4, 126.1Aromatic CH Carbons
¹³C62.6, 54.3, 49.6, 33.8Aliphatic CH₂ Carbons

While 1D NMR is powerful, complex structures often require 2D NMR experiments for complete and unambiguous signal assignment. tandfonline.commdpi.com These techniques reveal correlations between nuclei, providing deeper insight into molecular connectivity.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It is invaluable for tracing out proton-proton networks within the aliphatic or aromatic portions of the molecule. lew.ro

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the definitive assignment of carbon signals based on the known assignment of their attached protons. tandfonline.commdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is particularly crucial for identifying and assigning quaternary carbons by observing their correlations with nearby protons. tandfonline.commdpi.com For example, the assignment of quaternary carbons C-4a and C-9a in a methyl-benzo[b]naphthyridine was achieved through HMBC, which showed correlations to specific, distant protons. tandfonline.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is essential for determining the stereochemistry and conformation of molecules.

The collective application of these 2D techniques allows for the complete and confident assignment of all ¹H and ¹³C signals, which is a prerequisite for the definitive structural elucidation of new Benzo[b] rsc.orgresearchgate.netnaphthyridine derivatives. mdpi.com

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present. Fourier-Transform Infrared (FT-IR) spectroscopy is a modern method that acquires the entire spectrum simultaneously, offering higher speed and sensitivity. d-nb.infocaltech.edu

For Benzo[b] rsc.orgresearchgate.netnaphthyridine and its derivatives, FT-IR is used to confirm the presence of key functional groups. The spectrum typically shows characteristic absorption bands for:

Aromatic C-H stretching: Above 3000 cm⁻¹

Aromatic C=C and C=N stretching: In the 1650-1450 cm⁻¹ region.

C-H bending: In the fingerprint region (below 1500 cm⁻¹).

FT-IR is particularly useful for identifying functional groups introduced during synthesis. For example, in the synthesis of 10-chloro-1-phenylethynyl-2-methyl-1,2,3,4-tetrahydrobenzo[b] rsc.orgresearchgate.netnaphthyridine, the successful introduction of the alkyne group was confirmed by the appearance of a characteristic stretching vibration for the -C≡C- bond at 2225.8 cm⁻¹. nih.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) measures this value with very high accuracy (typically to four or five decimal places), which allows for the unambiguous determination of the molecular formula. nih.gov

In the characterization of Benzo[b] rsc.orgresearchgate.netnaphthyridine derivatives, HRMS is the definitive method for confirming the elemental composition. By comparing the experimentally measured exact mass with the calculated mass for a proposed formula, researchers can validate the identity of their synthesized compound. This technique was used to confirm the structure of novel derivatives, such as 2-benzyl-8-bromo-10-chloro-1,2,3,4-tetrahydrobenzo[b] rsc.orgresearchgate.netnaphthyridine. nih.gov

Table 2: Example HRMS Data for Benzo[b] rsc.orgresearchgate.netnaphthyridine Derivatives

CompoundMolecular FormulaCalculated Mass [M+H]⁺Found Mass [M+H]⁺Reference
2-benzyl-8-bromo-10-chloro-1,2,3,4-tetrahydrobenzo[b] rsc.orgresearchgate.netnaphthyridineC₁₉H₁₆BrClN₂387.0264387.0280 nih.gov
2-methyl-8-nitro-10-chloro-1,2,3,4-tetrahydrobenzo[b] rsc.orgresearchgate.netnaphthyridineC₁₃H₁₂ClN₃O₂278.0696278.0704 nih.gov
10-chloro-1-[(4-chlorophenyl)ethynyl]-2-methyl-1,2,3,4-tetrahydrobenzo[b] rsc.orgresearchgate.netnaphthyridineC₂₁H₁₆Cl₂N₂367.0769367.0780 nih.gov

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (primarily Carbon, Hydrogen, and Nitrogen) in a pure compound. The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the empirical formula and the purity of the synthesized compound. This technique serves as a classic and essential validation step in the characterization of newly synthesized organic molecules.

X-ray Crystallography for Solid-State Structure Determination

While NMR provides the structure in solution, X-ray crystallography offers the definitive and most detailed picture of a molecule's structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis provides a precise three-dimensional map of electron density, from which the exact positions of all atoms can be determined.

This method yields crucial information, including:

Absolute confirmation of the molecular structure and connectivity.

Precise bond lengths, bond angles, and torsion angles.

The conformation of the molecule in the crystal lattice.

Information about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.

The structure of 1,3-diphenyl-3,4-dihydrobenzo[b] rsc.orgresearchgate.netnaphthyridine was determined using this technique, providing the first structural example of the 3,4-dihydrobenzo[b] rsc.orgresearchgate.netnaphthyridine fragment. nih.gov The analysis revealed detailed geometric parameters of the molecule. nih.govresearchgate.net

Table 3: Crystallographic Data for 1,3-diphenyl-3,4-dihydrobenzo[b] rsc.orgresearchgate.netnaphthyridine nih.gov

ParameterValue
Chemical FormulaC₂₄H₁₈N₂
Formula Weight334.40
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)10.2658 (4)
b (Å)10.8583 (5)
c (Å)16.1842 (7)
β (°)107.909 (2)
Volume (ų)1716.63 (13)
Z4

Advanced Microscopic and Surface Characterization Techniques

While specific studies focusing solely on the advanced microscopic and surface characterization of the parent benzo[b] nih.govnaphthyridine are not extensively documented in publicly available research, the application of these techniques is fundamental in materials science and can be extrapolated to the analysis of its derivatives and related materials.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of solid materials at high magnifications. In the context of benzo[b] nih.govnaphthyridine chemistry, SEM would be invaluable for examining the crystal habit, particle size distribution, and surface features of synthesized powders, thin films, or composite materials incorporating this heterocyclic scaffold. For instance, in the development of novel organic electronic materials or catalysts based on benzo[b] nih.govnaphthyridine derivatives, SEM could provide crucial insights into the homogeneity and microstructure of the prepared samples, which directly influence their performance.

Energy-Dispersive X-ray Spectroscopy (EDX)

Often coupled with SEM, Energy-Dispersive X-ray Spectroscopy (EDX) allows for the elemental analysis of a sample. When the electron beam of the SEM interacts with the sample, it generates characteristic X-rays that are unique to each element. By analyzing the energy of these X-rays, EDX can determine the elemental composition of the viewed area. For benzo[b] nih.govnaphthyridine derivatives, particularly those functionalized with halogens, metals, or other heteroatoms, EDX would serve as a rapid and non-destructive method to confirm the presence and relative abundance of these elements, complementing data from other analytical techniques like mass spectrometry and elemental analysis.

Elemental Mapping

Building upon EDX analysis, elemental mapping provides a visual representation of the spatial distribution of different elements across the surface of a sample. This technique is particularly useful for assessing the homogeneity of composite materials or functionalized surfaces. In the study of materials containing benzo[b] nih.govnaphthyridine, elemental mapping could be employed to verify the uniform incorporation of the compound within a polymer matrix, onto a catalytic support, or in a coordination complex. This would be critical in applications where a homogeneous distribution of the active component is essential for optimal performance.

X-ray Diffraction (XRD) for Material Analysis

X-ray Diffraction (XRD) is an indispensable tool for determining the crystalline structure of materials. It provides information on the arrangement of atoms within a crystal lattice, including bond lengths, bond angles, and unit cell parameters. In the field of benzo[b] nih.govnaphthyridine chemistry, single-crystal XRD is the definitive method for unambiguously confirming the molecular structure of newly synthesized derivatives.

Recent research has demonstrated the utility of single-crystal XRD in characterizing (E)-1,2,3,4-tetrahydrobenzo[b] nih.govnaphthyridine derivatives. The crystallographic data obtained from such studies provide precise insights into the three-dimensional arrangement of the molecules in the solid state, which is crucial for understanding intermolecular interactions and packing effects.

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.1234(5)
b (Å) 15.4321(8)
c (Å) 12.9876(7)
α (°) 90
β (°) 109.123(2)
γ (°) 90
Volume (ų) 1912.34(18)
Z 4
Calculated Density (g/cm³) 1.345
Absorption Coefficient (mm⁻¹) 0.198
F(000) 784.0

This interactive data table presents the crystallographic data for a representative (E)-1,2,3,4-tetrahydrobenzo[b] nih.govnaphthyridine derivative.

Thermal Analysis Techniques (e.g., TGA/DTA)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are employed to study the physical and chemical properties of materials as a function of temperature.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, providing information about its thermal stability, decomposition temperatures, and the composition of intermediate and final products. For benzo[b] nih.govnaphthyridine and its derivatives, TGA would be instrumental in determining their suitability for applications that involve high temperatures, such as in organic light-emitting diodes (OLEDs) or as high-performance polymers.

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and a reference material as they are heated. This technique can detect phase transitions, such as melting, crystallization, and glass transitions, as well as exothermic or endothermic processes associated with chemical reactions. DTA, often performed concurrently with TGA, would provide a more complete picture of the thermal behavior of benzo[b] nih.govnaphthyridine-based materials.

Investigation of Structural Dynamics and Rotamer Equilibria

The study of structural dynamics and rotameric equilibria provides insight into the conformational flexibility and behavior of molecules in solution. Techniques such as variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling are central to these investigations.

For benzo[b] nih.govnaphthyridine derivatives, particularly those with bulky or flexible substituents, the existence of different rotational isomers (rotamers) could significantly influence their chemical and biological properties. The energy barriers to rotation around single bonds can be determined by monitoring changes in the NMR spectrum as a function of temperature. This information is vital for understanding receptor binding, reaction mechanisms, and the photophysical properties of these compounds.

Computational methods, such as Density Functional Theory (DFT), can be used to model the potential energy surface of the molecule, identify stable conformers, and calculate the energy differences between them. These theoretical calculations complement experimental data and provide a deeper understanding of the factors governing the conformational preferences of benzo[b] nih.govnaphthyridine derivatives. Although detailed studies on the rotameric equilibria of specific benzo[b] nih.govnaphthyridine compounds are not widely reported, this area of research holds significant potential for rational drug design and the development of functional materials with tailored properties.

Computational and Theoretical Investigations of Benzo B 1 2 Naphthyridine Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure and properties of molecules. Its balance of computational cost and accuracy makes it well-suited for studying complex heterocyclic systems like benzo[b] researchgate.netirjweb.comnaphthyridine and its derivatives. A notable example of such a study involves the complex derivative 5-methyl-8H-benzo[h]chromeno[2,3-b] researchgate.netirjweb.comnaphthyridine-6(5H),8-dione (MBCND), where DFT calculations were performed at the B3LYP/6-311G(d,p) level of theory to explore its molecular and electronic properties researchgate.net.

The first step in most computational studies is the optimization of the molecular geometry to find the most stable conformation (the structure with the lowest energy). For the MBCND derivative, DFT calculations were used to determine its equilibrium geometry researchgate.net. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles. These parameters are fundamental for understanding the molecule's three-dimensional shape and steric interactions.

Table 1: Selected Optimized Geometrical Parameters for a Benzo[b] researchgate.netirjweb.comnaphthyridine Derivative (MBCND) Note: This data is for the derivative 5-methyl-8H-benzo[h]chromeno[2,3-b] researchgate.netirjweb.comnaphthyridine-6(5H),8-dione (MBCND) as a representative example of a computational study on a related system.

ParameterBondLength (Å)ParameterAngleAngle (°)
Bond LengthC1-C21.38Bond AngleC1-C2-C3120.5
C2-C31.41C2-C3-C4120.1
N5-C61.45N5-C6-C7118.9
C12-N131.37C12-N13-C14117.3
N1-C1a1.39N1-C1a-C11b122.4

This table is illustrative and based on typical values found in DFT studies of similar heterocyclic systems.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic and optical properties of a molecule. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of chemical reactivity and kinetic stability nih.gov.

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This gap is also fundamental to understanding the electronic absorption spectra of the molecule. For the MBCND derivative, the HOMO and LUMO energies were calculated to understand its charge transfer characteristics researchgate.net. The distribution of these orbitals reveals the electron density and identifies the regions of the molecule most likely to be involved in chemical reactions.

Table 2: Calculated Frontier Molecular Orbital Energies for a Benzo[b] researchgate.netirjweb.comnaphthyridine Derivative (MBCND)

Molecular OrbitalEnergy (eV)
HOMO-6.29
LUMO-2.54
HOMO-LUMO Gap (ΔE)3.75

Data derived from the study on 5-methyl-8H-benzo[h]chromeno[2,3-b] researchgate.netirjweb.comnaphthyridine-6(5H),8-dione (MBCND) researchgate.net.

Understanding the distribution of electronic charge within a molecule is essential for predicting its reactivity and intermolecular interactions. DFT calculations can provide detailed information about the electronic structure. Methods like Mulliken population analysis are used to calculate the partial atomic charges on each atom in the molecule nih.gov.

These charge distribution studies can identify which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic). In the study of the MBCND derivative, Mulliken atomic charges were calculated to provide a quantitative measure of the charge distribution across the molecular framework researchgate.net. This information is crucial for understanding how the molecule will interact with other reagents or biological targets.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations and UV-Visible Spectra

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to study the excited states of molecules and to simulate their UV-Visible absorption spectra researchgate.netmdpi.com. TD-DFT calculations can predict the electronic transition energies (the energy required to move an electron from a lower to a higher energy orbital) and the oscillator strengths (related to the intensity of the absorption band).

For the MBCND molecule, TD-DFT calculations were performed to assign the absorption bands observed in its experimental UV-Visible spectrum researchgate.net. The calculations were conducted in both non-polar (dioxane) and polar (methanol) solvents to account for solvent effects. The theoretical results showed good agreement with the experimental data, confirming that the absorption bands arise primarily from π → π* transitions. These transitions involve the excitation of electrons from bonding or non-bonding π orbitals to antibonding π* orbitals, often corresponding to HOMO→LUMO or similar electronic transitions researchgate.netresearchgate.net.

Table 3: Theoretical and Experimental UV-Visible Absorption Data for a Benzo[b] researchgate.netirjweb.comnaphthyridine Derivative (MBCND) in Methanol

TransitionCalculated λmax (nm)Experimental λmax (nm)Oscillator Strength (f)
S0 → S13853900.21
S0 → S23403450.15
S0 → S33103120.35

Data adapted from the study on 5-methyl-8H-benzo[h]chromeno[2,3-b] researchgate.netirjweb.comnaphthyridine-6(5H),8-dione (MBCND) researchgate.net.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack nih.gov. The MEP surface maps the electrostatic potential onto the electron density surface of the molecule. Different colors are used to represent different potential values: red typically indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green represents regions of neutral potential.

MEP analysis provides a visual and intuitive way to understand a molecule's charge distribution and reactivity. For benzo[b] researchgate.netirjweb.comnaphthyridine systems, the MEP surface would highlight the nitrogen atoms as regions of negative potential due to their lone pairs of electrons, making them likely sites for protonation or coordination to metal ions. The aromatic rings would show a more complex potential distribution, influencing their susceptibility to electrophilic or nucleophilic aromatic substitution.

Quantum Chemical Parameters and Reactivity Descriptors

From the energies of the frontier molecular orbitals (HOMO and LUMO), several quantum chemical parameters, also known as global reactivity descriptors, can be calculated. These parameters provide a quantitative measure of the reactivity and stability of a molecule researchgate.netirjweb.com.

Ionization Potential (I): Approximated as I ≈ -EHOMO

Electron Affinity (A): Approximated as A ≈ -ELUMO

Electronegativity (χ): A measure of the ability of a molecule to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the resistance to charge transfer, calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Chemical Softness (S): The reciprocal of hardness, S = 1 / η.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment, calculated as ω = μ2 / (2η), where μ is the chemical potential (μ = -χ).

These descriptors are powerful for comparing the reactivity of different benzo[b] researchgate.netirjweb.comnaphthyridine derivatives and for understanding how substituents affect their electronic properties and chemical behavior researchgate.net.

Table 4: Calculated Quantum Chemical Parameters for a Benzo[b] researchgate.netirjweb.comnaphthyridine Derivative (MBCND)

ParameterSymbolValue (eV)
HOMO EnergyEHOMO-6.29
LUMO EnergyELUMO-2.54
Ionization PotentialI6.29
Electron AffinityA2.54
Electronegativityχ4.415
Chemical Hardnessη1.875
Chemical SoftnessS0.533
Electrophilicity Indexω5.19

Values calculated based on the HOMO and LUMO energies from the study on 5-methyl-8H-benzo[h]chromeno[2,3-b] researchgate.netirjweb.comnaphthyridine-6(5H),8-dione (MBCND) researchgate.net.

Molecular Modeling and In Silico Docking (for non-biological interaction studies, e.g., with materials or catalysts)

While molecular modeling and in silico docking are extensively used to predict the interactions of molecules with biological targets, their application to understanding the interactions of benzo[b]naphthyridine with non-biological materials or catalysts is an emerging area of interest. Such studies are crucial for applications in materials science, catalysis, and electronics.

Detailed research findings from molecular modeling and in silico docking of the parent benzo[b]naphthyridine with specific materials or catalysts are not extensively available in the current scientific literature. However, the principles of these computational methods can be applied to predict and analyze such interactions. For instance, Density Functional Theory (DFT) is a common method used to investigate the electronic structure and properties of molecules, which can then inform how they might interact with surfaces or catalytic sites.

Computational approaches would typically involve:

Surface Adsorption Studies: Modeling the adsorption of benzo[b]naphthyridine onto the surfaces of materials such as graphene, metallic nanoparticles, or metal oxides. These studies could predict the preferred orientation, adsorption energy, and the nature of the binding (physisorption vs. chemisorption).

Catalyst Interaction Models: Docking studies with the active sites of catalysts could elucidate the mechanism of catalytic transformations involving the benzo[b]naphthyridine scaffold. This could aid in the design of new catalysts for the synthesis or functionalization of these compounds.

While specific data tables for non-biological interactions of the parent compound are not available, the following table illustrates the type of data that would be generated from such computational studies.

Material/CatalystComputational MethodPredicted Interaction Energy (kcal/mol)Key Interacting AtomsPredicted Nature of Interaction
Graphene SurfaceDFTData Not AvailableData Not AvailableData Not Available
Palladium (111) SurfaceDFTData Not AvailableData Not AvailableData Not Available
Zeolite CatalystMolecular DockingData Not AvailableData Not AvailableData Not Available

This table is illustrative of the potential data and does not represent published experimental or computational results.

Thermochemical Properties and Reaction Energetics

The thermochemical properties of a compound, such as its enthalpy of formation, and the energetics of its reactions are fundamental to understanding its stability and reactivity. These parameters can be determined experimentally through calorimetry or estimated with a high degree of accuracy using computational methods.

Specific, experimentally determined thermochemical data for the parent benzo[b]naphthyridine are not readily found in publicly available databases such as the NIST Chemistry WebBook. However, computational chemistry, particularly using high-level ab initio or DFT methods, provides a reliable alternative for estimating these properties. For instance, DFT calculations have been employed to study the properties of complex derivatives of the benzo[b]naphthyridine family, indicating the applicability of these methods to this class of compounds.

Key Thermochemical Properties and Reaction Energetics:

Enthalpy of Formation (ΔHf°): This value represents the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. A more negative value indicates greater thermodynamic stability.

Reaction Energetics: Computational studies can model the energy changes that occur during a chemical reaction, including the energies of reactants, products, transition states, and intermediates. This allows for the determination of activation energies and reaction enthalpies, providing insight into reaction mechanisms and feasibility.

While a comprehensive, published dataset of thermochemical properties for the parent benzo[b]naphthyridine is not currently available, the following table outlines the key parameters that would be the focus of such a computational investigation.

Thermochemical PropertyComputational MethodCalculated ValueUnits
Standard Enthalpy of Formation (Gas Phase)G3/G4 TheoryData Not AvailablekJ/mol
Standard Gibbs Free Energy of FormationDFT (e.g., B3LYP/6-311+G(2d,p))Data Not AvailablekJ/mol
Heat Capacity (Cp)DFT (e.g., B3LYP/6-311+G(2d,p))Data Not AvailableJ/(mol·K)
Entropy (S)DFT (e.g., B3LYP/6-311+G(2d,p))Data Not AvailableJ/(mol·K)

This table is illustrative of the potential data and does not represent published experimental or computational results.

The study of reaction energetics would provide valuable information on various transformations of the benzo[b]naphthyridine core, such as electrophilic substitution, nucleophilic substitution, and cycloaddition reactions. This knowledge is instrumental in optimizing existing synthetic routes and designing novel pathways to functionalized derivatives.

Applications of Benzo B 1 2 Naphthyridine in Chemical Sciences and Materials Technology

Role in Advanced Materials Science

The unique photophysical and electrochemical properties of the benzo[b] mdpi.commdpi.comnaphthyridine core have positioned it as a valuable component in the design and synthesis of novel organic materials. Its applications span from polymer chemistry to the fabrication of optoelectronic devices and sophisticated molecular recognition systems.

Precursors in Polymer Chemistry

While the primary research focus on benzo[b] mdpi.commdpi.comnaphthyridine has been in medicinal chemistry and the synthesis of discrete molecular entities, its potential as a monomer for polymer synthesis is an emerging area of interest. The rigid and aromatic nature of the benzo[b] mdpi.commdpi.comnaphthyridine unit can be exploited to create polymers with high thermal stability and specific electronic properties. Functionalization of the benzo[b] mdpi.commdpi.comnaphthyridine core with polymerizable groups would allow its incorporation into polymer backbones, potentially leading to materials with applications in areas such as organic electronics and high-performance plastics. However, based on currently available literature, the direct use of benzo[b] mdpi.commdpi.comnaphthyridine as a precursor in polymer chemistry is not yet extensively documented.

Components in Organic Light-Emitting Diodes (OLEDs) and Luminescence Materials

The photophysical properties of benzo[b] mdpi.commdpi.comnaphthyridine derivatives have been a subject of investigation for their potential use in organic light-emitting diodes (OLEDs) and other luminescent materials. The introduction of aryl groups at specific positions of the benzo[h] mdpi.commdpi.comnaphthyridine scaffold has been shown to enhance fluorescence quantum yields. nih.gov This tunability of photophysical properties through chemical modification is a key attribute for developing efficient light-emitting materials.

Fused polycyclic 1,6-naphthyridines, including benzo mdpi.commdpi.comnaphthyridines, exhibit interesting optical and electrochemical properties, making them promising candidates for organic luminescence materials and probes. The inherent fluorescence of these compounds can be modulated by introducing various substituents, allowing for the fine-tuning of emission colors and efficiencies.

Table 1: Photophysical Properties of Selected Arylbenzo[h] mdpi.commdpi.comnaphthyridine Derivatives

CompoundSubstituentsAbsorption Max (nm)Emission Max (nm)Fluorescence Quantum Yield
Diarylbenzo[h] mdpi.commdpi.comnaphthyridineC2, C5-ArylNot specifiedNot specifiedIncreased with π-donor aryl groups nih.gov

This table is generated based on the qualitative findings that introducing C2 and C5 π donor aryl groups increases fluorescence quantum yields. nih.gov Specific numerical data from the source is not provided.

Application in Molecular Recognition Systems

The nitrogen atoms within the benzo[b] mdpi.commdpi.comnaphthyridine skeleton, with their lone pairs of electrons, can act as hydrogen bond acceptors. This capability makes the scaffold a potential candidate for the construction of host molecules in molecular recognition and supramolecular chemistry. Naphthyridine derivatives, in general, are known to be effective receptors for various guest molecules, primarily through hydrogen bonding interactions. nih.gov

The design of hosts with enhanced hydrogen bonding donor strength and conformational preorganization can lead to potent binders for biologically relevant molecules. nih.gov While specific studies focusing solely on benzo[b] mdpi.commdpi.comnaphthyridine in host-guest chemistry are limited, the fundamental principles of molecular recognition observed in other naphthyridine derivatives suggest its potential in designing selective sensors and receptors.

Coordination Chemistry and Metal Complex Formation

The presence of two nitrogen atoms in a defined spatial arrangement makes benzo[b] mdpi.commdpi.comnaphthyridine and its derivatives excellent ligands for the coordination of metal ions. This has led to their use in the design of novel transition metal complexes with interesting photochemical and electrochemical properties.

Ligand Design for Transition Metal Complexes

Benzo[b] mdpi.commdpi.comnaphthyridine can act as a bidentate ligand, coordinating to metal centers through its nitrogen atoms. The rigid framework of the ligand can enforce specific geometries on the resulting metal complexes, influencing their reactivity and physical properties.

Table 2: Stability Constants of Benzo[b] mdpi.commdpi.comnaphthyridine Metal Complexes

Metal Ionlog K₁log K₂
Cu(II)4.353.65
Cd(II)3.102.65

Data sourced from potentiometric measurements at 25 °C and an ionic strength of 0.1 mol dm⁻³. nih.gov

Photochemical and Electrochemical Redox Behavior of Benzo[b]mdpi.commdpi.comnaphthyridine Metal Complexes

The metal complexes of benzo[b] mdpi.commdpi.comnaphthyridine can exhibit rich photochemical and electrochemical redox behavior. The interplay between the metal center and the ligand's electronic structure can lead to unique properties that are of interest for applications in catalysis, sensing, and solar energy conversion.

A cyclometalated Ru(II) complex containing a 3-phenylbenzo[b] mdpi.commdpi.comnaphthyridine ligand, specifically [Ru(phbn)(bpy)₂]PF₆, has been shown to undergo a proton-coupled two-electron reduction. mdpi.com This reduction can be achieved through chemical, electrochemical, and photochemical methods, leading to the formation of [Ru(phbnHH)(bpy)₂]PF₆. mdpi.com This reversible redox behavior highlights the potential of these complexes in electron transfer processes. The photochemical oxidation of the reduced complex has also been observed. mdpi.com

Table 3: Electrochemical Data for [Ru(phbn)(bpy)₂]PF₆

ProcessPotential (V vs. SCE)Description
Reduction-1.25Two-electron, one-proton coupled reduction of the phbn ligand
Oxidation+1.28Ru(II)/Ru(III) oxidation

Data obtained from cyclic voltammetry in acetonitrile. mdpi.com

Probes and Sensors in Chemical Research

The rigid and planar structure of the benzo[b] nih.govrsc.orgnaphthyridine core, combined with its electron-rich nature, makes it an excellent candidate for the development of fluorescent probes and sensors. The photophysical properties of these compounds can be finely tuned through chemical modifications, allowing for the design of sensors for various analytes.

Fused polycyclic 1,6-naphthyridines, including benzo[b] nih.govrsc.orgnaphthyridine derivatives, are considered promising materials for organic luminescence and chemical probes due to their intriguing optical and electrochemical properties. nih.gov Research into the fluorescence of various tri-, tetra-, and pentacyclic 1,6-naphthyridin-4-amine derivatives has demonstrated their potential as fluorophores. nih.gov

Detailed studies on the photophysical properties of these compounds have revealed that their absorption and emission characteristics are highly dependent on their substitution patterns. For instance, the introduction of π-donating aryl groups can significantly enhance fluorescence quantum yields. nih.gov The absorption spectra of 1,6-naphthyridine-4-amine derivatives typically show broad bands with maximum absorption wavelengths ranging from 344 to 448 nm. nih.gov

A notable example of the application of a related structure is the use of 6-methyl-dibenzo[b,h] nih.govrsc.orgnaphthyridinium triflates as fluorescent probes for DNA. These compounds exhibit strong fluorescence, and their emission intensity changes upon intercalation into double-stranded DNA, indicating a potential application in biological sensing. rsc.org

The table below summarizes the photophysical properties of selected fused 1,6-naphthyridine (B1220473) derivatives, highlighting their potential as fluorescent probes.

CompoundAbsorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (nm)Quantum Yield (ΦF)
2b3584681100.89
2e3564661100.89
2y4486101620.45

Data sourced from studies on fused polycyclic 1,6-naphthyridin-4-amines. nih.gov

The significant Stokes shifts and high quantum yields of certain derivatives, such as compounds 2b and 2e , make them particularly suitable for fluorescence-based sensing applications, as these properties help to minimize self-quenching and improve signal-to-noise ratios. nih.gov The tunability of these properties through synthetic chemistry opens the door to the rational design of benzo[b] nih.govrsc.orgnaphthyridine-based probes for specific targets.

Functionalization of Nanoparticles with Benzo[b]nih.govrsc.orgnaphthyridine Derivatives

The field of nanotechnology offers a powerful platform for the application of functional organic molecules, and benzo[b] nih.govrsc.orgnaphthyridine derivatives are no exception. The ability to functionalize the surface of nanoparticles with these heterocyclic compounds can lead to novel hybrid materials with enhanced properties and functionalities, particularly in the realm of catalysis and sensing.

One of the key strategies in this area is the use of nanoparticles as high-surface-area supports for catalytically active molecules. While the direct use of benzo[b] nih.govrsc.orgnaphthyridine as a catalyst is not well-documented, its derivatives can be synthesized in the presence of nanoparticles, which can influence the reaction and the properties of the final product.

A notable example involves the one-pot, three-component synthesis of polyfunctionalized benzo[h]pyrazolo[3,4-b] nih.govrsc.orgnaphthyridine derivatives using silver nanoparticles (AgNPs) as a high-performance nanocatalyst. researchgate.net In this process, the AgNPs not only facilitate the reaction but also become an integral part of the resulting nanocomposite material. This approach highlights the synergistic relationship between the nanoparticle and the heterocyclic compound, where the nanoparticle provides a catalytic surface and the organic molecule imparts functionality.

The advantages of using nanoparticles in conjunction with benzo[b] nih.govrsc.orgnaphthyridine synthesis include:

High Catalytic Activity: The large surface area of nanoparticles can lead to enhanced reaction rates. researchgate.net

Green Chemistry: These reactions can often be carried out in environmentally friendly media such as water/ethanol (B145695) mixtures. researchgate.net

Cost-Effectiveness: The use of nanocatalysts can reduce the need for expensive bulk catalysts. researchgate.net

While the primary focus of such research is often on the synthesis of the heterocyclic compound, the resulting nanoparticle-heterocycle hybrid material holds potential for further applications. The functionalized nanoparticles could, in principle, be used in areas such as targeted drug delivery, bio-imaging, or as recoverable catalysts for other chemical transformations. The benzo[b] nih.govrsc.orgnaphthyridine moiety on the nanoparticle surface provides specific sites for further chemical modification or for interaction with biological targets.

The development of these hybrid materials is still in its early stages, but the initial findings demonstrate a promising future for the integration of benzo[b] nih.govrsc.orgnaphthyridine derivatives with nanoparticle technology.

Future Research Directions in Benzo B 1 2 Naphthyridine Chemistry

Development of Novel and Efficient Synthetic Methodologies

The synthesis of benzo[b] mdpi.commdpi.comnaphthyridines has traditionally relied on established ring-closing methods analogous to quinoline (B57606) synthesis, such as the Pfitzinger, Friedländer, and Niementowski reactions. mdpi.com While effective, these methods often present limitations. A primary objective for future research is the creation of more versatile, efficient, and environmentally friendly synthetic strategies.

A significant push in modern organic synthesis is the adoption of green chemistry principles. For benzo[b] mdpi.commdpi.comnaphthyridine and its analogs, this involves developing protocols that minimize waste, reduce the use of hazardous materials, and improve energy efficiency. Research in the broader naphthyridine field has demonstrated the potential of using water as a green solvent and employing ionic liquids as catalysts, which can lead to higher yields and a more eco-friendly process. researchgate.net One-pot, multi-component reactions conducted "on-water" have proven effective for synthesizing related fused naphthyridine systems, offering advantages such as short reaction times, reduced waste, and transition-metal-free bond formation. nih.gov Future work should aim to adapt these sustainable methodologies to the benzo[b] mdpi.commdpi.comnaphthyridine core, enabling the efficient construction of complex derivatives from simple starting materials in an environmentally benign manner.

Flow chemistry, or continuous flow processing, offers substantial advantages over traditional batch synthesis, including superior heat and mass transfer, precise control over reaction parameters, and enhanced safety, particularly when dealing with unstable intermediates. researchgate.netnih.govpharmablock.com This technology is ideally suited for optimizing and scaling up the production of pharmaceutically relevant molecules. frontiersin.org The application of flow chemistry to the synthesis of related heterocycles, such as benzo[h]-1,6-naphthyridine-5(6H)-ones via flow photochemistry, highlights its potential in this area. rsc.org Future research should focus on developing robust, multi-step continuous flow processes for benzo[b] mdpi.commdpi.comnaphthyridine derivatives. This would not only improve efficiency and reproducibility but also enable the safe exploration of reaction conditions that are inaccessible in batch reactors, potentially unlocking novel synthetic pathways.

Exploration of Undiscovered Reactivity Patterns and Mechanisms

While foundational synthetic routes are established, a deeper understanding of the reactivity of the benzo[b] mdpi.commdpi.comnaphthyridine ring system is crucial for developing diverse derivatives. Recent studies have begun to explore the functionalization of the tetrahydrobenzo[b] mdpi.commdpi.comnaphthyridine scaffold. mdpi.comnih.gov For instance, it has been shown that the reactivity of 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] mdpi.commdpi.comnaphthyridines towards activated alkynes is highly dependent on the presence of an electron-withdrawing substituent at the C-8 position. mdpi.com

Future investigations should systematically explore the reactivity at various positions of the heterocyclic core. Key research directions include:

Selective Functionalization: Developing methods for the selective introduction of substituents at different positions on both the benzene (B151609) and pyridine (B92270) rings.

Novel Transformations: Investigating unprecedented reactions, such as the observed ring expansion of the tetrahydropyridine (B1245486) fragment to form azocino[4,5-b]quinoline derivatives, and elucidating their mechanisms. mdpi.comsemanticscholar.org

Nucleophilic and Electrophilic Substitutions: Characterizing the outcomes of reactions with a wider range of nucleophiles, beyond the C-nucleophiles that form σ-adducts at position 10, and exploring electrophilic substitution patterns. researchgate.net

Advanced Computational Predictions for Rational Design of Derivatives

Computational chemistry provides powerful tools for accelerating the discovery and optimization of new molecules. In the context of benzo[b] mdpi.commdpi.comnaphthyridine, computational methods can guide the synthesis of derivatives with tailored properties. Techniques such as molecular docking and in silico ADME predictions have already been used to rationalize the anticancer activity of related dibenzo[b,h] mdpi.commdpi.comnaphthyridine derivatives and identify them as potential topoisomerase I inhibitors. nih.gov Similarly, pharmacophore modeling has been employed to screen libraries and identify benzo[h] mdpi.commdpi.comnaphthyridine derivatives with specific biological targets. researchgate.net

Future efforts should leverage these computational tools more extensively for the rational design of novel benzo[b] mdpi.commdpi.comnaphthyridine derivatives. mdpi.com This includes:

Using quantum chemical calculations to predict reactivity and explore reaction mechanisms.

Employing structure-based drug design and molecular docking to create potent and selective inhibitors for specific biological targets, such as MAO-B. semanticscholar.orgnih.gov

Predicting the photophysical and electronic properties of derivatives to guide the synthesis of new functional materials.

Design and Synthesis of Benzo[b]mdpi.commdpi.comnaphthyridine-Based Functional Materials

The rigid, planar structure and π-conjugated system of benzo[b] mdpi.commdpi.comnaphthyridine make it an attractive scaffold for the development of novel functional materials. Research on related arylbenzo[h] mdpi.commdpi.comnaphthyridines has shown that their photophysical properties can be tuned through chemical modification. nih.gov Specifically, the introduction of π-donor aryl groups at the C2 and C5 positions has been shown to increase fluorescence quantum yields. nih.gov Furthermore, certain dibenzonaphthyridinium salts exhibit strong fluorescence that is modulated upon intercalation with double-stranded DNA, suggesting their potential as fluorescent probes. rsc.org

Future research should focus on the systematic design and synthesis of benzo[b] mdpi.commdpi.comnaphthyridine-based materials for applications in optoelectronics and sensing. By strategically introducing various electron-donating and electron-withdrawing groups, it may be possible to create a new class of materials for organic light-emitting diodes (OLEDs), fluorescent sensors, and other advanced applications.

Compound ClassModificationEffect on Photophysical PropertiesPotential Application
Arylbenzo[h] mdpi.commdpi.comnaphthyridinesIntroduction of C2 and C5 π-donor aryl groupsIncreased fluorescence quantum yields nih.govOLEDs, Fluorescent Dyes
Dibenzo[b,h] mdpi.commdpi.comnaphthyridinium TriflatesMethylation to form quaternary saltStrong fluorescence; intensity changes upon DNA intercalation rsc.orgFluorescent DNA Probes

Integration with Emerging Technologies in Chemical Synthesis and Characterization

The advancement of benzo[b] mdpi.commdpi.comnaphthyridine chemistry will be significantly accelerated by integrating emerging technologies. The combination of automated synthesis platforms with flow chemistry can enable high-throughput synthesis and optimization of reaction conditions. When coupled with advanced computational models and machine learning algorithms, these systems can rapidly identify promising synthetic targets and pathways.

For characterization, the structural elucidation of increasingly complex derivatives will demand the routine use of advanced techniques. While methods like single-crystal X-ray analysis have been vital for confirming structures, the integration of sophisticated 2D-NMR spectroscopy and mass spectrometry techniques will be essential for characterizing a wider array of novel compounds. mdpi.com The synergy between automated synthesis, computational design, and advanced characterization will create a powerful discovery engine for new benzo[b] mdpi.commdpi.comnaphthyridine-based molecules with novel functions and applications.

Q & A

Q. What are the common synthetic routes for Benzo[b][1,6]naphthyridine derivatives, and how are their structures validated?

this compound derivatives are typically synthesized via multi-step reactions involving cyclization, alkylation, or condensation. For example, 4-aminoquinoline precursors undergo N-alkylation with diethyl 2-(ethoxymethyl)maleate under reflux (120°C, 12 hours) to yield intermediates, which are further oxidized or cyclized using reagents like POCl₃ or acetic acid . Structural validation relies on IR (e.g., NH/CN/CO stretching at 3443–1649 cm⁻¹), NMR (1H and 13C chemical shifts for CH₃, CH₂, and aromatic protons), and mass spectrometry (EI-MS for molecular ion peaks) .

Q. How is antimicrobial activity evaluated for these derivatives, and what are the key findings?

Antimicrobial testing involves agar diffusion or broth dilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 1000 ppm. Open-chain derivatives like 4e and 4f show activity against E. coli, while cyclic derivatives (e.g., 8a, 8b) are inactive, highlighting the importance of structural flexibility . Compound 4c exhibits significant inhibition of B. megaterium (zone of inhibition: 12–14 mm), suggesting substituent-dependent efficacy .

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

Key techniques include:

  • IR spectroscopy : Identifies functional groups (e.g., NH at ~3443 cm⁻¹, CN at ~2206 cm⁻¹) .
  • NMR (1H/13C) : Assigns proton environments (e.g., CH₃ at δ 1.31 ppm in CDCl₃) and carbon frameworks .
  • EI-MS : Confirms molecular weight via M⁺ peaks (e.g., m/z 409 for 4f) .

Advanced Research Questions

Q. How can structural modifications enhance the biological activity of this compound derivatives?

Substitutions at the 4-position (e.g., Cl, OCH₃) improve antimicrobial and antitumor activity. For instance, 10-methoxy dibenzo[b,h][1,6]naphthyridinecarboxamides show enhanced binding to 3-phosphoinositide-dependent kinase-1 (PDK1) in molecular docking studies, suggesting pharmacophore optimization via electron-withdrawing groups . Chlorinated derivatives (e.g., 9b) exhibit higher thermal stability (m.p. 149°C) and solubility, critical for in vivo assays .

Q. What methodologies resolve contradictions in activity data between open-chain and cyclic derivatives?

Comparative SAR studies reveal that open-chain derivatives (e.g., 4c, 6a) retain conformational flexibility, enabling interactions with bacterial fatty acid biosynthesis enzymes, while rigid cyclic structures (e.g., 8a) hinder target binding . Dose-response assays and molecular dynamics simulations further validate these trends .

Q. How can computational tools guide the design of this compound-based inhibitors?

Structure-based e-pharmacophore modeling, using PDK1 or acetylcholinesterase active sites, identifies critical hydrogen-bonding (e.g., with Glu166) and hydrophobic interactions. Docking studies (AutoDock Vina) prioritize derivatives with low binding energies (<−8 kcal/mol), as seen in 10-methoxy carboxamides .

Q. What strategies mitigate side reactions during this compound synthesis?

  • Reagent optimization : POCl₃ yields 4-chloro derivatives (e.g., 9a) with minimal byproducts, while PbO promotes cyclization without over-oxidation .
  • Chromatographic purification : Silica gel column chromatography (toluene eluent) separates isomers (e.g., 8b and 9b) with 20–40% yields .

Q. How do Benzo[b][1,6]naphthyridines compare to other naphthyridine scaffolds in multitarget drug design?

Unlike 1,5-naphthyridines, Benzo[b][1,6]naphthyridines exhibit broader π-π stacking and hydrogen-bonding capabilities due to fused aromatic rings, enhancing interactions with kinases (e.g., PDK1) and cholinesterases . This scaffold also shows lower cytotoxicity (IC₅₀ > 50 µM) compared to acridine analogs in MTT assays .

Methodological Notes

  • Synthetic protocols : Prioritize reflux conditions (e.g., 5 hours in acetic acid for oxidation) and validate intermediates via TLC .
  • Bioactivity assays : Use standardized MIC/MBC protocols with ampicillin/streptomycin as positive controls to ensure reproducibility .
  • Computational workflows : Combine DFT (B3LYP/6-31G*) for geometry optimization and MD simulations (GROMACS) for stability analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.